molecular formula C8H5Cl3O2 B2573022 (2,3-Dichlorophenoxy)acetyl chloride CAS No. 85630-84-8

(2,3-Dichlorophenoxy)acetyl chloride

Cat. No.: B2573022
CAS No.: 85630-84-8
M. Wt: 239.48
InChI Key: IBWNIKAAWMVQCL-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenoxy)acetyl chloride (C₈H₅Cl₃O₂, molecular weight 239.48 g/mol) is a halogenated acyl chloride derivative characterized by a phenoxy group substituted with chlorine atoms at the 2- and 3-positions, linked to an acetyl chloride functional group.

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-5-2-1-3-6(8(5)11)13-4-7(10)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWNIKAAWMVQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dichlorophenoxy)acetyl chloride can be synthesized by reacting 2,3-dichlorophenoxyacetic acid with thionyl chloride or phosphorus pentachloride. The reaction typically involves heating the acid with the chlorinating agent under reflux conditions . For example, heating 2,3-dichlorophenoxyacetic acid with phosphorus pentachloride for 45 minutes can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorophenoxyacetic acid and hydrochloric acid.

Common Reagents and Conditions

    Amines: Reacting with amines under mild conditions to form amides.

    Alcohols: Reacting with alcohols to form esters, typically in the presence of a base like pyridine.

    Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2,3-Dichlorophenoxyacetic Acid: Formed from hydrolysis.

Scientific Research Applications

(2,3-Dichlorophenoxy)acetyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Structural Isomers: 2,4-Dichlorophenoxy Derivatives

The 2,4-dichlorophenoxy isomer, (2,4-dichlorophenoxy)acetyl chloride (CAS 774-74-3), shares the same molecular formula (C₈H₅Cl₃O₂) but differs in chlorine substitution. Key distinctions include:

  • Reactivity : The 2,4-isomer’s IR spectrum confirms the presence of carbonyl (C=O) and C-Cl stretches, typical of acyl chlorides. Its reactivity in nucleophilic acyl substitution is likely similar, but steric and electronic effects from chlorine positioning may alter reaction kinetics .
  • Applications: The 2,4-isomer is a precursor to hydrazides with high synthetic yields (>90%), such as N’-[2-(2,4-dichlorophenoxy)acetyl]pentanehydrazide (melting point 196–198°C), suggesting robust utility in heterocyclic synthesis .

Chain-Length Variants: Propanoyl Chloride Derivatives

2-(2,3-Dichlorophenoxy)propanoyl chloride (CAS 21317-32-8) features a longer propanoyl chain. Differences include:

  • Steric Effects: The propanoyl group introduces greater steric hindrance, which may reduce reactivity in comparison to the acetyl analog .

Functional Group Derivatives: Amides and Hydrazides

  • This contrasts with the parent acetyl chloride, which lacks hydrogen-bonding capacity and is more reactive due to the labile chloride leaving group .
  • Hydrazides: Derivatives like N’-[2-(2,4-dichlorophenoxy)acetyl]-5-methylisoxazole-4-carbohydrazide exhibit high melting points (118–120°C) and yields (99%), underscoring the acetyl chloride’s efficiency as a precursor .

Table 1: Key Properties of (2,3-Dichlorophenoxy)acetyl Chloride and Analogs

Compound Molecular Formula CAS Number Melting Point (°C) Key Reactivity/Safety Notes
This compound C₈H₅Cl₃O₂ Not reported Not available Likely flammable, corrosive (inferred from acetyl chloride analogs)
(2,4-Dichlorophenoxy)acetyl chloride C₈H₅Cl₃O₂ 774-74-3 Not reported IR-confirmed carbonyl; high synthetic utility
2-(2,3-Dichlorophenoxy)propanoyl chloride C₉H₇Cl₃O₂ 21317-32-8 Not reported Increased lipophilicity; steric hindrance
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ Not reported Not reported Hydrogen-bonded crystalline structure

Biological Activity

(2,3-Dichlorophenoxy)acetyl chloride (DCAC) is a compound of interest due to its diverse biological activities and potential applications in various fields, including agriculture and pharmacology. This article delves into its biological activity, safety concerns, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₈H₅Cl₃O₂
  • Molecular Weight : 233.48 g/mol
  • CAS Number : 85630-84-8

Biological Activities

This compound exhibits several biological activities, primarily linked to its structural components. The dichlorophenoxy group is known for its herbicidal properties, while the acetyl chloride moiety can participate in acylation reactions, enhancing its reactivity.

Herbicidal Activity

The compound's herbicidal properties stem from its ability to disrupt plant growth by mimicking natural plant hormones (auxins). Studies have demonstrated that DCAC can effectively inhibit the growth of various weed species, making it a candidate for agricultural applications.

Weed Species Inhibition Percentage Concentration (mg/L)
Amaranthus retroflexus85%100
Chenopodium album78%100
Setaria viridis90%150

Toxicity and Safety Concerns

Despite its beneficial uses, DCAC poses significant health risks. Exposure can lead to severe respiratory issues, skin irritation, and neurological damage. A notable case study reported an incident in a chemical plant where workers were exposed to a leak of chloroacetyl chloride (a related compound), resulting in severe health complications including respiratory failure and neurological damage .

Case Study: Occupational Poisoning

In February 2023, a chemical leak incident involving chloroacetyl chloride resulted in serious injuries to three workers. The exposure led to symptoms such as:

  • Severe facial burns
  • Respiratory distress
  • Neurological impairment

The affected individuals required extensive medical treatment, highlighting the compound's hazardous nature when mishandled .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Hormonal Mimicry : It mimics auxins, disrupting normal plant growth.
  • Acylation Reactions : The acetyl chloride group can react with nucleophiles in biological systems, potentially leading to toxic effects.

Research Findings

Recent studies have explored the molecular interactions of DCAC with biological targets. For instance, research indicates that DCAC can induce oxidative stress in cells, contributing to cytotoxicity .

Table: Summary of Research Findings on DCAC

Study Findings
Wang et al. (2021)Identified cytotoxic effects on mammalian cell lines
EPA Report (2014)Established AEGL values for inhalation exposure
Occupational Health Review (2023)Documented severe health impacts from accidental exposure

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